molecular formula C6H2Br2N2O2S B12950358 6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12950358
M. Wt: 325.97 g/mol
InChI Key: QNLIEDIFQCOROB-UHFFFAOYSA-N
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Description

6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with bromine atoms at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the bromination of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Cyclization can be facilitated by heating with appropriate catalysts or under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a thieno[3,2-d]pyrimidine derivative with an amino group at the 6 or 7 position.

Scientific Research Applications

6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Studies: It is employed in the study of biological systems, including enzyme inhibition and protein interaction studies.

Mechanism of Action

The mechanism of action of 6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or proteins by binding to their active sites. The bromine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: The parent compound without bromine atoms.

    6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: A mono-brominated derivative.

    7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Another mono-brominated derivative.

Uniqueness

6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and binding properties. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Properties

Molecular Formula

C6H2Br2N2O2S

Molecular Weight

325.97 g/mol

IUPAC Name

6,7-dibromo-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H2Br2N2O2S/c7-1-2-3(13-4(1)8)5(11)10-6(12)9-2/h(H2,9,10,11,12)

InChI Key

QNLIEDIFQCOROB-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=O)NC(=O)N1)SC(=C2Br)Br

Origin of Product

United States

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